4,4'-Thiobis(6-tert-butyl-m-cresol)

Descripción

Significance in Materials Science and Environmental Chemistry

The primary significance of 4,4'-Thiobis(6-tert-butyl-m-cresol) lies in its role as a stabilizer in a wide array of polymers. chemicalbook.com In materials science , it is particularly vital for protecting materials like polyethylene (B3416737), polypropylene, and various synthetic rubbers from oxidative degradation. deltachem.net This degradation can lead to a loss of mechanical properties such as strength and flexibility, ultimately causing product failure. specialchem.com The antioxidant works by scavenging free radicals that initiate the degradation cascade, thereby extending the service life of the material. chemicalbook.comjournals.co.za Its compatibility with other additives, such as carbon black, can lead to synergistic effects, further enhancing its performance. chemicalbook.comchemicalbook.com

From an environmental chemistry perspective, the widespread use of 4,4'-Thiobis(6-tert-butyl-m-cresol) necessitates an understanding of its fate and impact on the environment. nih.gov Studies have shown that the compound can be released into the environment from plastic and rubber products. nih.gov Research on its environmental distribution has revealed its presence in various environmental compartments.

Concerns about its environmental impact have led to studies on its toxicity. For instance, research on the frog Silurana tropicalis has shown that exposure to 4,4'-Thiobis(6-tert-butyl-m-cresol) can disrupt early development, causing malformations and inhibiting growth. nih.govresearchgate.net The 96-hour lethal concentration (LC50) and effective concentration for malformations (EC50) were determined to be 70.5 µg/L and 76.5 µg/L, respectively. nih.gov Chronic exposure to even low concentrations was found to reduce body size and mass in tadpoles. nih.govresearchgate.net Furthermore, studies on its metabolic fate in rats have shown that it is primarily excreted in the feces, with the liver being a major tissue for its accumulation. nih.gov

Historical Development and Evolution of Research

The development of 4,4'-Thiobis(6-tert-butyl-m-cresol) is rooted in the broader history of polymer science and the need to overcome the inherent instability of many early plastics and rubbers. The traditional synthesis method for this antioxidant involves the condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride. google.com However, this method has significant drawbacks, including the use of hazardous and corrosive reagents like chlorine and sulfur dichloride, and the production of hydrogen chloride gas as a byproduct. google.com

In response to these challenges, research has evolved towards developing more environmentally benign synthesis routes. A notable advancement is a method that avoids the use of chlorine and sulfur dichloride altogether. google.com This newer process utilizes a reaction between 2-tert-butyl-5-methylphenol, a silver salt, and iodine, followed by further reaction steps. google.com This method is not only safer but also allows for the recovery and reuse of byproducts, making it more suitable for industrial-scale production. google.com

The evolution of research also reflects a growing understanding of the compound's function and its interaction with polymers. Early research focused on its empirical effectiveness as a stabilizer. journals.co.za Over time, the focus has shifted to understanding its antioxidant mechanism at a molecular level and its long-term performance in various polymer matrices. google.comjournals.co.za

Contemporary Research Challenges and Future Directions

Current research on 4,4'-Thiobis(6-tert-butyl-m-cresol) and similar antioxidants is driven by several key challenges and future trends in the polymer industry. A major challenge is the increasing demand for more sustainable and "greener" additives. datainsightsmarket.compolymer-search.comchempol.co.uk This includes the development of bio-based antioxidants derived from natural sources, although challenges with their thermal stability and solubility in polymers remain. researchgate.net

Another significant research area is the potential for migration of additives like 4,4'-Thiobis(6-tert-butyl-m-cresol) from packaging materials into food and the environment. nih.gov This has spurred investigations into developing non-migrating or polymeric antioxidants. nih.gov The idea is to create larger antioxidant molecules that are physically locked into the polymer matrix, preventing their release. google.com

Future research will likely focus on:

Developing novel, high-performance antioxidants with improved efficacy and lower environmental impact. This includes exploring synergistic combinations of different types of stabilizers.

Improving the sustainability of antioxidant production through the use of renewable raw materials and greener chemical processes.

Investigating the long-term effects of chronic, low-level exposure to these compounds on various ecosystems and human health to inform regulatory decisions. nih.govnj.gov

The global market for polymer additives is expected to continue to grow, driven by the increasing use of plastics in various sectors. chempol.co.ukamcorplastics.complastemart.com As such, the scientific community will continue to play a critical role in developing the next generation of stabilizers that are not only effective but also safe and sustainable.

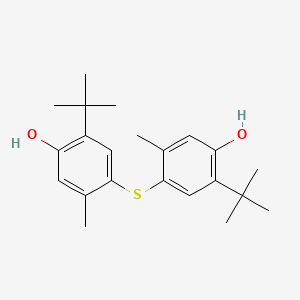

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-tert-butyl-4-(5-tert-butyl-4-hydroxy-2-methylphenyl)sulfanyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O2S/c1-13-9-17(23)15(21(3,4)5)11-19(13)25-20-12-16(22(6,7)8)18(24)10-14(20)2/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIQYSLFEXIOAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1SC2=CC(=C(C=C2C)O)C(C)(C)C)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O2S | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57062-46-1 | |

| Record name | Phenol, 4,4′-thiobis[2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57062-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4021341 | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4,4'-thiobis(6-tert-butyl-m-cresol) appears as white or light gray to tan powder. (NTP, 1992), Dry Powder; Pellets or Large Crystals, Light-gray to tan powder with a slightly aromatic odor; [NIOSH], Light-gray to tan powder with a slightly aromatic odor. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

420 °F (NTP, 1992), 420 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Santonox | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 0.1 mg/mL at 64 °F (NTP, 1992), VERY SOL IN METHANOL (79%); SOL IN ACETONE (20%); SLIGHTLY SOL IN BENZENE (5%); VERY SLIGHTLY SOL IN WATER (0.08%), 0.08% | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.1 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.10 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Pressure |

6.3e-07 mmHg at 158 °F (NTP, 1992), 0.0000006 mmHg | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

LIGHT GREY POWDER, FINE WHITE CRYSTALS, Light gray to tan powder. | |

CAS No. |

96-69-5, 57062-46-1 | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4,4′-Thiobis(3-methyl-6-tert-butylphenol) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Santonox | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-thiobis(2-(1,1-dimethylethyl)-5-methyl-, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057062461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Santox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35388 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-thiobis[2-(1,1-dimethylethyl)-5-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-di-tert-butyl-4,4'-thiodi-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-THIOBIS(2-TERT-BUTYL-5-METHYLPHENOL) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3CA5G9822V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Cresol, 4,4'-thiobis(6-tert-butyl- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GP3010B0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

302 °F (NTP, 1992), 150 °C, SANTONOX R MELTING POINT: 161 °C, 302 °F | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21102 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SANTONOX | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5304 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4,4'-THIOBIS(6-TERT-BUTYL-M-CRESOL) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/769 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 4,4'-Thiobis(6-tert-butyl-m-cresol) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0609.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Mechanistic Elucidation of Antioxidant Properties

Radical Scavenging Mechanisms

The primary antioxidant function of 4,4'-Thiobis(6-tert-butyl-m-cresol) lies in its ability to interrupt the free-radical chain reactions that drive oxidative degradation. This is achieved through several key structural features working in concert.

Role of Phenolic Hydroxyl Groups in Hydrogen Atom Transfer

The cornerstone of the radical scavenging activity of this compound is its two phenolic hydroxyl (-OH) groups. rsc.org These groups can readily donate a hydrogen atom to reactive free radicals (R•), such as peroxyl radicals (ROO•), thereby neutralizing them and terminating the oxidation cycle. This process, known as hydrogen atom transfer (HAT), is a fundamental mechanism for phenolic antioxidants. nih.gov The efficiency of this transfer is influenced by the bond dissociation enthalpy (BDE) of the O-H bond; a lower BDE facilitates easier hydrogen donation. researchgate.net In the case of 4,4'-Thiobis(6-tert-butyl-m-cresol), the electronic environment of the phenol (B47542) ring, influenced by the other substituents, is optimized for this critical hydrogen-donating role.

Steric Stabilization by tert-Butyl Substituents

The bulky tert-butyl groups positioned ortho to the phenolic hydroxyl groups provide significant steric hindrance. chemicalbook.com This steric shielding serves two primary purposes. Firstly, it enhances the stability of the phenoxyl radical that is formed after the hydrogen atom has been donated. By sterically hindering the reactive radical center, the tert-butyl groups prevent it from participating in undesirable side reactions that could propagate the oxidative chain. Secondly, this steric hindrance can influence the accessibility of the hydroxyl group to approaching radicals, modulating its reactivity. researchgate.net This combination of electronic and steric effects is a hallmark of many highly effective phenolic antioxidants.

Peroxide Decomposition Pathways

Beyond radical scavenging, 4,4'-Thiobis(6-tert-butyl-m-cresol) is also proficient at decomposing peroxides, which are a major source of new free radicals in an oxidizing system. The sulfide (B99878) linkage is the primary site for this activity. It can react with hydroperoxides (ROOH) in a non-radical, ionic mechanism to form non-radical, stable products. This process prevents the homolytic cleavage of the peroxide bond, which would otherwise generate two new free radicals. The compound exhibits a high resistance to thermo-oxidative degradation and is compatible with peroxides. powerchemical.net The sulfur atom in the bridge can be oxidized, contributing to the decomposition of peroxides. This multifaceted approach of both scavenging existing radicals and preventing the formation of new ones makes it a highly efficient stabilizer.

Synergistic Effects with Co-stabilizers

The antioxidant performance of 4,4'-Thiobis(6-tert-butyl-m-cresol) can be significantly amplified when used in conjunction with other stabilizing agents, a phenomenon known as synergism.

Enhancement with Carbon Black

A notable synergistic effect is observed when 4,4'-Thiobis(6-tert-butyl-m-cresol) is used with carbon black. chemicalbook.compowerchemical.net Carbon black, while primarily known as a reinforcing filler and pigment, also possesses inherent antioxidant capabilities. It can adsorb reactive species and quench free radicals on its surface. When combined, 4,4'-Thiobis(6-tert-butyl-m-cresol) can interact with the surface of the carbon black, potentially leading to a more efficient transfer of radicals and a localized concentration of the antioxidant where it is most needed. This cooperative action results in a level of stabilization that is greater than the sum of the individual contributions of the two components.

Compound Information Table

| Compound Name |

| 4,4'-Thiobis(6-tert-butyl-m-cresol) |

| Sulfoxide |

| Sulfone |

| Carbon Black |

Collaboration with Long-Chain Alcohols

The combination of 4,4'-Thiobis(6-tert-butyl-m-cresol) with long-chain alcohols, such as octadecyl alcohol, has been observed to produce a synergistic antioxidant effect, particularly in the stabilization of polyolefins like polypropylene. chemicalbook.comchemicalbook.com This enhancement of antioxidant activity is crucial for extending the service life of plastic materials subjected to thermal and oxidative stress.

The precise mechanism underlying this synergy is a complex interplay of chemical reactions. While detailed mechanistic studies are not extensively available in the public domain, the synergistic effect is believed to stem from the ability of the long-chain alcohol to regenerate the primary antioxidant, 4,4'-Thiobis(6-tert-butyl-m-cresol), after it has neutralized a free radical.

In the primary antioxidant action, the phenolic hydroxyl groups of 4,4'-Thiobis(6-tert-butyl-m-cresol) donate a hydrogen atom to a peroxide radical (ROO•), thus neutralizing it and preventing further degradation of the polymer. This process results in the formation of a phenoxyl radical. It is hypothesized that the long-chain alcohol can then donate a hydrogen atom to this phenoxyl radical, thereby regenerating the original phenolic antioxidant and allowing it to participate in further radical scavenging cycles. The long-chain alcohol, now in a radical form, is generally less reactive and can be stabilized through other chemical pathways.

Furthermore, the sulfur bridge in 4,4'-Thiobis(6-tert-butyl-m-cresol) can decompose hydroperoxides (ROOH) into non-radical, stable products. This secondary antioxidant function prevents the proliferation of new radicals. The presence of a long-chain alcohol may facilitate the dispersion and mobility of the primary antioxidant within the polymer matrix, ensuring that it is available at the sites of oxidative attack.

The following table provides a conceptual illustration of the performance enhancement, although specific experimental data from peer-reviewed literature detailing this synergy is limited.

| Antioxidant System | Polymer Matrix | Stabilizer Concentration | Performance Metric (e.g., Oven Aging Stability) |

| 4,4'-Thiobis(6-tert-butyl-m-cresol) alone | Polypropylene | 0.1% | Baseline |

| Octadecyl Alcohol alone | Polypropylene | 0.2% | Minimal Improvement |

| 4,4'-Thiobis(6-tert-butyl-m-cresol) + Octadecyl Alcohol | Polypropylene | 0.1% + 0.2% | Synergistic Improvement |

This table is for illustrative purposes to demonstrate the concept of synergy and is not based on specific published experimental values.

Polymer and Material Stabilization Investigations

Polyolefin Stabilization

Polyolefins, such as polyethylene (B3416737) and polypropylene, are susceptible to thermal and oxidative degradation during processing and end-use. The incorporation of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been shown to significantly improve their stability.

In High-Density Polyethylene (HDPE), 4,4'-Thiobis(6-tert-butyl-m-cresol) provides robust protection against thermo-oxidative degradation. This is particularly crucial in applications where HDPE is exposed to elevated temperatures, such as in pipes (B44673) for hot water and gas, as well as in high-voltage cables. deltachem.net The antioxidant's performance is often enhanced when used in conjunction with carbon black, exhibiting a synergistic effect that further extends the material's service life. chemicalbook.com Research indicates that the presence of this antioxidant can significantly increase the oxidative induction time (OIT) of HDPE, a key measure of its resistance to oxidation. plaschina.com.cn

Similar to its function in HDPE, 4,4'-Thiobis(6-tert-butyl-m-cresol) is an effective stabilizer for Low-Density Polyethylene (LDPE). It is frequently used in the production of polyethylene packaging films to prevent degradation and maintain the film's integrity and clarity. deltachem.net Its role in LDPE used for high-voltage cable insulation is also critical, where it helps to preserve the electrical and mechanical properties of the material over long periods. deltachem.net The antioxidant's ability to inhibit oxidation is a key factor in preventing the embrittlement and failure of LDPE products.

Polypropylene (PP) is known for its susceptibility to degradation during melt processing and subsequent use. The addition of 4,4'-Thiobis(6-tert-butyl-m-cresol) acts as a processing and long-term heat stabilizer. deltachem.netchemicalbook.com It helps to maintain the melt flow characteristics of the polymer during extrusion and molding, preventing significant changes in viscosity that can affect the quality of the final product. By scavenging free radicals, it interrupts the degradation chain reactions that lead to a reduction in molecular weight and a loss of mechanical properties in polypropylene.

Below is a table summarizing the effects of 4,4'-Thiobis(6-tert-butyl-m-cresol) on polyolefin stabilization.

| Polymer | Key Benefit | Typical Application | Performance Indicator |

| HDPE | High resistance to thermo-oxidative degradation | Water and gas pipes, high-voltage cables | Increased Oxidative Induction Time (OIT) |

| LDPE | Protection against oxidation and embrittlement | Packaging films, high-voltage cables | Maintenance of mechanical and electrical properties |

| PP | Prevention of degradation during processing and use | Molded and extruded parts | Stability of Melt Flow Index (MFI) |

Stabilization of Diverse Polymer Systems

The utility of 4,4'-Thiobis(6-tert-butyl-m-cresol) extends beyond polyolefins to a variety of other polymer systems that require protection against degradation.

Acrylonitrile Butadiene Styrene (ABS) is a versatile thermoplastic known for its toughness and impact resistance. However, the butadiene component is particularly vulnerable to oxidative degradation, which can lead to discoloration and a reduction in mechanical properties. 4,4'-Thiobis(6-tert-butyl-m-cresol) is utilized as a stabilizer in ABS to counteract these effects. deltachem.netchemicalbook.com Its incorporation helps to preserve the impact strength and appearance of ABS components, especially in applications where long-term durability is essential.

The following table outlines the stabilization effects of 4,4'-Thiobis(6-tert-butyl-m-cresol) in these diverse polymer systems.

| Polymer | Key Benefit | Typical Application | Performance Indicator |

| ABS | Preservation of impact strength and color | Automotive parts, electronic housings | Retention of mechanical properties after aging |

| PVC | Contribution to overall thermal stability | Pipes, profiles, flexible sheets | Improved color stability and long-term durability |

Elastomers (EPDM, Polybutadiene) Stabilization

The inclusion of 4,4'-Thiobis(6-tert-butyl-m-cresol) is critical in enhancing the durability of elastomers such as Ethylene Propylene Diene Monomer (EPDM) and polybutadiene (B167195), which are susceptible to degradation from heat and oxygen.

In EPDM vulcanizates, thermal-oxidative aging can lead to a decline in mechanical properties. Research on similar antioxidant systems in EPDM demonstrates that the addition of a stabilizer significantly improves the retention of these properties after prolonged exposure to high temperatures. For instance, studies on EPDM aged at 120°C show a clear difference between stabilized and unstabilized samples. researchgate.net The stabilized EPDM retains a higher percentage of its original tensile strength and elongation at break, crucial for applications requiring long-term flexibility and resilience. researchgate.netnih.gov The presence of an antioxidant like 4,4'-Thiobis(6-tert-butyl-m-cresol) helps to mitigate the chain scission and crosslinking reactions that cause the material to become brittle and fail. nih.gov

The following table, based on typical performance data for antioxidants in EPDM, illustrates the stabilizing effect:

| Property | Unstabilized EPDM (after aging) | Stabilized EPDM (after aging) |

| Tensile Strength Retention | Decreased significantly | Maintained at a higher level |

| Elongation at Break Retention | Severe reduction | Minimal reduction |

| Hardness | Increased (indicating brittleness) | Remained closer to original value |

| Crosslink Density | Significant changes | More stable |

This table represents illustrative data based on typical antioxidant performance in EPDM.

For polybutadiene , a material used in applications ranging from adhesives to rocket propellants, stabilization against oxidative degradation is essential. researchgate.net Studies on hydroxyl-terminated polybutadiene (HTPB) binders show that antioxidants are key to preserving mechanical properties during accelerated aging. researchgate.net An effective antioxidant will help to maintain the strength and elongation at rupture, as well as the storage modulus, which are critical performance indicators. The stabilizing action of 4,4'-Thiobis(6-tert-butyl-m-cresol) in polybutadiene is attributed to its ability to interrupt the free-radical chain reactions that lead to polymer degradation.

A comparative assessment of different antioxidants in HTPB binders reveals the importance of selecting an appropriate stabilizer to maintain the integrity of the material, with effective antioxidants preserving the mechanical properties close to their unaged state. researchgate.net

Synthetic Rubber Compound Protection

4,4'-Thiobis(6-tert-butyl-m-cresol) is widely used to protect various synthetic rubber compounds, including neoprene, from deterioration. researchgate.netchemicalbook.com Its application is particularly advantageous in light-colored rubber products where staining from other types of antioxidants would be a concern. chemicalbook.comdeltachem.net This non-staining characteristic, combined with its high antioxidant efficiency, makes it a preferred choice for a wide range of rubber goods.

Advanced Stabilization Applications

Beyond its use in traditional rubber and plastic formulations, 4,4'-Thiobis(6-tert-butyl-m-cresol) has found utility in more specialized, advanced applications that leverage its unique stabilizing properties.

Anti-Skinning Agent in Hot Melt Adhesives

In the production and application of hot melt adhesives, the formation of a "skin" on the surface of the molten adhesive due to oxidation can cause processing issues and affect the quality of the adhesive bond. 4,4'-Thiobis(6-tert-butyl-m-cresol) acts as an effective anti-skinning agent by preventing this surface oxidation at the high temperatures required for adhesive application. Its low volatility ensures that it remains in the adhesive to provide protection throughout the processing and application stages.

Anti-Scorching Agent in Polyurethane Synthesis

During the synthesis of polyurethanes, particularly in the reaction of isocyanates like TDI with polyesters, premature curing or "scorching" can occur, leading to processing difficulties and defects in the final product. 4,4'-Thiobis(6-tert-butyl-m-cresol) is employed as an anti-scorching agent in these systems. chemicalbook.com It helps to control the reaction rate and prevent premature crosslinking, ensuring a smoother and more controlled manufacturing process for polyurethane foams, elastomers, and coatings.

Thermal Stability in Lubricant Systems

The performance of industrial lubricants at high temperatures is often limited by their thermal and oxidative stability. Degradation of the lubricant can lead to increased viscosity, sludge formation, and a loss of lubricating properties. Phenolic antioxidants, including 4,4'-Thiobis(6-tert-butyl-m-cresol), are added to lubricant formulations to enhance their thermal stability. By scavenging radicals and decomposing peroxides, this antioxidant helps to maintain the integrity of the base oil, extending the lubricant's service life and protecting equipment operating under demanding conditions.

Environmental Fate and Ecotoxicological Assessment

Environmental Occurrence and Distribution

4,4'-Thiobis(6-tert-butyl-m-cresol), also known as TBBC, is a synthetic phenolic antioxidant whose environmental presence is linked to its industrial applications. nih.gov

Migration from Consumer Products

As a chemical additive in numerous household and industrial products, 4,4'-Thiobis(6-tert-butyl-m-cresol) is subject to release into the environment. nih.gov Its use in consumer goods creates a pathway for its migration into various environmental compartments. Although it is characterized by low volatility, its presence in widely used materials facilitates its potential environmental distribution. chemicalbook.com

Presence in Rubber and Plastic Products

This compound functions as a highly efficient, non-polluting phenolic antioxidant. chemicalbook.com It is primarily incorporated into rubber and plastic products to prevent oxidative degradation. nih.govchemicalbook.com Common applications include its use in polyethylene (B3416737) packaging films, as well as in white and light-colored rubber and latex products. chemicalbook.comnih.gov It also serves as a stabilizer in materials like polyethylene and polyolefin packaging intended for contact with foodstuffs. chemicalbook.com

Detection in Environmental Samples

Despite its widespread use in consumer products, specific data on the concentrations of 4,4'-Thiobis(6-tert-butyl-m-cresol) in environmental samples such as soil, water, or sediment are not extensively documented in the reviewed scientific literature. While studies have investigated the presence of various synthetic phenolic antioxidants in matrices like wastewater sludge, specific detection and quantification data for this particular compound remain limited.

Aquatic Ecotoxicity Studies

The ecotoxicological impact of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been evaluated in aquatic organisms, providing insight into its potential environmental risk.

Lethal and Sublethal Effects on Ichthyofauna

Studies on the amphibian species Silurana tropicalis (Western clawed frog), used as a model for aquatic vertebrate toxicity, demonstrate that 4,4'-Thiobis(6-tert-butyl-m-cresol) can induce lethal and sublethal effects during early development. nih.gov

Acute exposure (96 hours) to the compound resulted in a median lethal concentration (LC50) of 70.5 µg/L. nih.gov Sublethal effects, including developmental malformations, were observed with a median effective concentration (EC50) of 76.5 µg/L. nih.gov Furthermore, acute exposure to concentrations of 200 and 400 µg/L was found to be lethal. nih.gov

Chronic exposure to lower, sublethal concentrations also had significant impacts. Tadpoles exposed to 5 µg/L showed an 8% reduction in body size, while exposure to a concentration as low as 0.002 µg/L resulted in a 17% decrease in body mass by the completion of metamorphosis. nih.gov These findings indicate that the compound is toxic, can cause malformations, and inhibits growth in exposed amphibians. nih.gov

Interactive Data Table: Acute Toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol) to Silurana tropicalis

| Endpoint (96 hours) | Concentration (µg/L) |

| Median Lethal Concentration (LC50) | 70.5 |

| Median Effective Concentration (EC50) for Malformations | 76.5 |

Interactive Data Table: Chronic Sublethal Effects of 4,4'-Thiobis(6-tert-butyl-m-cresol) on Silurana tropicalis

| Exposure Concentration (µg/L) | Observed Effect | Magnitude of Effect |

| 5 | Reduced Body Size | 8% |

| 0.002 | Reduced Body Mass | 17% |

Impact on Aquatic Invertebrate Populations (e.g., Daphnia magna)

Detailed research findings on the specific toxicological effects of 4,4'-Thiobis(6-tert-butyl-m-cresol) on aquatic invertebrate populations, such as the water flea Daphnia magna, are not available in the reviewed scientific literature. Standard ecotoxicological assessments often include testing on such invertebrates to determine acute toxicity values (e.g., 48-hour EC50). However, for this particular compound, such data has not been identified.

Effects on Primary Producers (Algae)

The 72-hour median effective concentration (EC50) for biomass was reported to be greater than 5.0 mg/L, with a No Observed Effect Concentration (NOEC) of 0.63 mg/L. oecd.org For the growth rate, the EC50 over 24-72 hours was also greater than 5.0 mg/L, with a corresponding NOEC of 1.3 mg/L. oecd.org These findings suggest that while high concentrations may be required to elicit an acute toxic response, there is potential for effects at lower concentrations.

Interactive Data Table: Ecotoxicity of a Structural Analog to Selenastrum capricornutum

| Endpoint | Time Frame | EC50 (mg/L) | NOEC (mg/L) |

| Biomass | 0-72 hr | >5.0 | 0.63 |

| Growth Rate | 24-72 hr | >5.0 | 1.3 |

Note: Data is for the structurally related compound 6,6'-di-tert-butyl-2,2'-methylenedi-p-cresol. oecd.org

Amphibian Developmental Ecotoxicology

Amphibians are considered sensitive indicators of environmental contamination, and their complex, hormonally-driven metamorphosis makes them particularly vulnerable to endocrine-disrupting chemicals. nih.govresearchgate.net

Acute Exposure Outcomes on Growth and Morphogenesis

Acute exposure to 4,4'-Thiobis(6-tert-butyl-m-cresol) (TBBC) has been shown to have significant detrimental effects on the early development of the frog Silurana tropicalis. nih.govresearchgate.net In a 96-hour study, exposure of embryos at the Nieuwkoop-Faber (NF) stages 9-10 to a range of TBBC concentrations resulted in dose-dependent toxicity. nih.govresearchgate.net The 96-hour lethal concentration (LC50) was determined to be 70.5 µg/L, and the 96-hour effective concentration (EC50) for malformations was 76.5 µg/L. nih.govresearchgate.net Lethality was observed at concentrations of 200 and 400 µg/L. nih.govresearchgate.net Furthermore, acute exposure to all tested concentrations of TBBC was found to negatively affect the growth of S. tropicalis tadpoles. nih.govresearchgate.net

Interactive Data Table: Acute Toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol) to Silurana tropicalis (96-hour exposure)

| Endpoint | Value (µg/L) |

| LC50 | 70.5 |

| EC50 (malformations) | 76.5 |

Chronic Sublethal Exposure and Metamorphic Interference

Chronic exposure to sublethal concentrations of TBBC has been demonstrated to interfere with the growth and metamorphosis of S. tropicalis. nih.govresearchgate.net Tadpoles exposed to nominal concentrations of 0.002, 0.1, and 5 µg/L for 48-52 days, starting from NF stage 47-48, exhibited significant reductions in both body size and mass upon completion of metamorphosis. nih.govresearchgate.net

Specifically, a concentration of 5 µg/L resulted in an 8% reduction in body size. nih.govresearchgate.net Interestingly, a lower concentration of 0.002 µg/L led to a more pronounced effect on body mass, causing a 17% reduction. nih.govresearchgate.net These findings indicate that even very low, environmentally relevant concentrations of TBBC can have significant sublethal effects on amphibian development, potentially impacting their fitness and survival. The observed interference with growth and development during metamorphosis suggests a potential disruption of the thyroid hormone axis, which is critical for these processes. nih.govresearchgate.net

Interactive Data Table: Effects of Chronic Sublethal Exposure to 4,4'-Thiobis(6-tert-butyl-m-cresol) on Silurana tropicalis

| Exposure Concentration (µg/L) | Effect on Body Size | Effect on Body Mass |

| 5 | 8% reduction | Not specified |

| 0.002 | Not specified | 17% reduction |

Investigation of Endocrine Disruption Mechanisms

The developmental effects observed in amphibians exposed to TBBC, particularly the interference with metamorphosis, strongly suggest that this compound may act as an endocrine disruptor. nih.govresearchgate.net Metamorphosis in amphibians is a well-established thyroid hormone-dependent process, and disruption of this process is a key indicator of interference with the thyroid system. nih.govresearchgate.net

While direct mechanistic studies on TBBC are limited, the observed outcomes, such as inhibited growth and malformations, are consistent with the effects of known thyroid system disruptors. nih.govresearchgate.net The study on S. tropicalis was designed to investigate whether TBBC would interfere with thyroid hormone-dependent developmental processes. nih.govresearchgate.net The results, demonstrating impacts on growth and metamorphosis, support the hypothesis that TBBC may exert its toxic effects through the disruption of the thyroid hormone axis. nih.govresearchgate.net However, further research is required to elucidate the specific molecular mechanisms by which TBBC may interfere with thyroid hormone synthesis, transport, or receptor binding in amphibians.

Toxicological Profile and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The biological fate of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been the subject of research to understand how it is processed by the body. These studies, often utilizing radiolabeled versions of the compound, provide a window into its absorption, how it is distributed among tissues, the metabolic changes it undergoes, and its ultimate removal from the body.

Species-Dependent Dermal Absorption Rates

Significant differences in the dermal absorption of 4,4'-Thiobis(6-tert-butyl-m-cresol) have been identified between species, highlighting the importance of selecting appropriate animal models in toxicological studies. Research has shown that the permeability of the skin to this compound varies notably between mice and rats.

In studies conducted with female Sencar mice, dermal application resulted in approximately 20% absorption of the compound. nih.gov A notable finding in this species is that over 70% of the initial amount applied remained on the treated skin site three days after application. nih.gov In contrast, male Fischer rats exhibited much lower dermal absorption, with less than 2% of the applied dose being absorbed. nih.gov This observation is consistent with other in vitro studies that have demonstrated mouse skin to be more permeable than rat skin to certain chemicals. nih.gov Further research has indicated that the absorption does not increase in a linear fashion as the dose is increased. nih.gov

Dermal Absorption Comparison

| Species | Absorption Rate | Notes |

| Sencar Mice | ~20% | Over 70% of the initial body burden remained on the treated skin site 3 days after treatment. nih.gov |

| Fischer Rats | <2% | Demonstrates lower skin permeability compared to mice. nih.gov |

Gastrointestinal Absorption Dynamics Following Oral Exposure

Following oral administration in male rats, 4,4'-Thiobis(6-tert-butyl-m-cresol) is incompletely absorbed from the gastrointestinal tract. nih.gov The rate of absorption has been shown to be dose-dependent. This is attributed to a corresponding dose-related increase in the time the compound is retained in the stomach. nih.gov However, once the compound transits from the stomach to the small intestine, the rate of absorption becomes proportional to the dose administered. nih.gov

Tissue Accumulation and Clearance Kinetics

Once absorbed, 4,4'-Thiobis(6-tert-butyl-m-cresol) is rapidly distributed throughout the body. nih.gov The liver serves as the primary tissue depot for the compound. nih.gov Significant quantities of the substance are also found in the blood, muscle, skin, and adipose tissue. nih.gov

The clearance of the compound from most tissues is initially rapid. nih.gov However, it is cleared more slowly from adipose tissue. nih.gov A small fraction of the total dose has a tendency to persist in the liver and skin for a longer duration. nih.gov This persistence in lipid-rich tissues like adipose tissue and the liver suggests a potential for accumulation with chronic exposure. nih.gov

Key Tissue Distribution Sites

| Tissue | Accumulation Level | Clearance Profile |

| Liver | Major depot nih.gov | Initially rapid, but a small percentage tends to persist. nih.gov |

| Adipose Tissue | Significant nih.gov | Slow clearance. nih.gov |

| Skin | Significant nih.gov | A small percentage tends to persist. nih.gov |

| Blood | Significant nih.gov | Rapid clearance. nih.gov |

| Muscle | Significant nih.gov | Rapid clearance. nih.gov |

Excretion Pathways and Elimination Profiling

The primary route of elimination for absorbed 4,4'-Thiobis(6-tert-butyl-m-cresol) is through the feces in both rats and mice. nih.govnih.gov In rats, the excretion is rapid, with over half of the compound being eliminated within the first day after administration. nih.gov The fecal excretion is primarily a result of biliary excretion, where the compound and its metabolites are secreted from the liver into the bile, which then enters the intestinal tract. nih.gov In contrast to the significant fecal elimination, very little of the compound's radioactivity is detected in the urine. nih.gov

Metabolic Pathways and Metabolite Characterization

Metabolism of 4,4'-Thiobis(6-tert-butyl-m-cresol) involves transformation into more water-soluble compounds to facilitate excretion. These metabolites are present in tissues shortly after administration but are excreted rapidly. nih.gov

Identification of Glucuronide Conjugates

The major metabolites of 4,4'-Thiobis(6-tert-butyl-m-cresol) in rats have been identified as glucuronide conjugates of the parent compound. nih.gov Glucuronidation is a common metabolic pathway where a glucuronic acid molecule is attached to a foreign substance, increasing its water solubility and facilitating its excretion, primarily via the bile. Further analysis has confirmed that the primary metabolite formed in vivo is a monoglucuronide of the parent compound.

Organ Systemic Toxicity Investigations

Hepatotoxicity Assessments

Investigations in animal models have demonstrated the potential for 4,4'-Thiobis(6-tert-butyl-m-cresol) to induce liver toxicity. In 13-week studies with F344/N rats fed diets containing the compound, dose-dependent increases in liver weights were observed. nih.gov Histopathological examination of the liver tissues from these rats revealed non-neoplastic lesions, specifically the centrilobular hypertrophy of hepatocytes. nih.gov This finding indicates an enlargement of liver cells in a specific region of the liver lobule, which is a common response to chemical exposure.

Table 1: Hepatotoxicity Findings in Male F344/N Rats (13-Week Study)

| Dietary Concentration (ppm) | Absolute Liver Weight Change | Relative Liver Weight Change | Incidence of Hepatocyte Hypertrophy |

| 1,250 | Increased | Increased | 10/10 |

| 2,500 | Increased | Increased | 10/10 |

| 5,000 | Increased | Increased | 10/10 |

Source: NTP Toxicology and Carcinogenesis Studies of 4,4'-Thiobis(6-t-butyl-m-cresol). nih.gov

Nephrotoxicity Evaluations

The kidneys have also been identified as a target organ for the toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol). In 15-day studies, rats receiving high doses of the compound exhibited renal papillary and tubule necrosis. nih.gov In subsequent 13-week studies, chronic focal inflammation of the kidney was observed in male rats at all exposure levels. nih.gov Furthermore, in female rats, the incidence of mineralization of the renal papilla increased with the dose. nih.gov

Immunotoxicity and Allergic Potential Research

Skin Sensitization Mechanisms

4,4'-Thiobis(6-tert-butyl-m-cresol) is a recognized skin sensitizer, capable of causing allergic contact dermatitis. chemicalbook.comnih.gov The mechanism of skin sensitization involves the compound acting as a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier such as a protein.

The process is understood to begin when the chemical, or a metabolite, penetrates the skin and covalently binds to skin proteins. This process is known as haptenation. It is believed that 4,4'-Thiobis(6-tert-butyl-m-cresol) may function as a "pro-hapten" or "pre-hapten," meaning it requires metabolic (enzymatic) or abiotic (e.g., air oxidation) activation to become a reactive species capable of binding to proteins. europa.eu Once the protein-hapten complex is formed, it is recognized as a foreign antigen by the immune system's Langerhans cells in the epidermis. This initiates a T-lymphocyte-mediated immune response, leading to the characteristic inflammatory reaction of allergic contact dermatitis upon subsequent exposures. scispace.com

Genotoxicity and Carcinogenicity Assessments

The genotoxic and carcinogenic potential of 4,4'-Thiobis(6-tert-butyl-m-cresol) has been evaluated in a battery of tests.

The compound was found to be not mutagenic in the bacterial reverse mutation assay (Ames test), tested with and without metabolic activation in various strains of Salmonella typhimurium. nih.gov However, in an in vitro cytogenetic test using Chinese hamster ovary (CHO) cells, it induced sister chromatid exchanges in the presence of metabolic activation, but it did not cause chromosomal aberrations. nih.gov

Table 2: Genotoxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol)

| Genetic Toxicity Test | Test System | Metabolic Activation | Result |

| Bacterial Reverse Mutation | S. typhimurium strains | With and without | Negative |

| Chromosomal Aberrations | Chinese hamster ovary (CHO) cells | With and without | Negative |

| Sister Chromatid Exchanges | Chinese hamster ovary (CHO) cells | Without | Negative |

| Sister Chromatid Exchanges | Chinese hamster ovary (CHO) cells | With | Positive |

Source: NTP Toxicology and Carcinogenesis Studies of 4,4'-Thiobis(6-t-butyl-m-cresol). nih.gov

Long-term carcinogenicity studies were conducted in F344/N rats and B6C3F1 mice. Under the conditions of these 2-year feed studies, there was no evidence of carcinogenic activity in male F344/N rats or in male and female B6C3F1 mice. nih.gov For female F344/N rats, there was equivocal evidence of carcinogenic activity based on a marginal increase in the incidence of follicular cell adenomas of the thyroid gland. nih.gov The American Conference of Governmental Industrial Hygienists (ACGIH) has classified it as A4, meaning it is not classifiable as a human carcinogen. acgih.org

Mutagenicity Testing (e.g., Ames Assay)

Mutagenicity testing is crucial for identifying substances that can cause changes in the genetic material of cells. The Ames assay is a widely used method that employs bacteria to test a chemical's ability to induce such mutations.

Research findings indicate that 4,4'-Thiobis(6-tert-butyl-m-cresol) was not mutagenic in Salmonella typhimurium strains, which are the bacteria used in the Ames test, regardless of whether metabolic activation was present. However, in a different type of genetic toxicity test using Chinese hamster ovary cells, the compound was found to induce an increase in sister chromatid exchanges, although it did not cause larger-scale chromosomal aberrations. Sister chromatid exchanges are the swapping of genetic material between two identical sister chromatids and can indicate genotoxic effects.

Table 1: Mutagenicity Data for 4,4'-Thiobis(6-tert-butyl-m-cresol)

| Test System | Metabolic Activation | Result |

|---|---|---|

| Salmonella typhimurium (Ames Assay) | With and Without | Not Mutagenic |

| Chinese Hamster Ovary Cells | Not Specified | Increase in Sister Chromatid Exchanges |

| Chinese Hamster Ovary Cells | Not Specified | No Chromosomal Aberrations |

Carcinogenic Potential Evaluation

The evaluation of the cancer-causing potential of 4,4'-Thiobis(6-tert-butyl-m-cresol) has yielded varied, though generally cautious, classifications. According to the New Jersey Department of Health and Senior Services, based on studies available to them, there is no evidence that the compound causes cancer in animals. noaa.gov The American Conference of Governmental Industrial Hygienists (ACGIH) classifies it as "A4 — Not Classifiable as a Human Carcinogen," a designation for agents that cause concern that they could be carcinogenic for humans but which cannot be assessed conclusively because of a lack of data. cdc.gov Some sources refer to it as a "questionable carcinogen."

Table 2: Carcinogenicity Classification of 4,4'-Thiobis(6-tert-butyl-m-cresol)

| Organization | Classification | Description |

|---|---|---|

| New Jersey Department of Health and Senior Services | No evidence of carcinogenicity in animals | Based on available published studies. noaa.gov |

| ACGIH | A4 | Not Classifiable as a Human Carcinogen. cdc.gov |

Reproductive and Developmental Toxicity Research Gaps

Significant gaps exist in the understanding of the reproductive and developmental toxicity of 4,4'-Thiobis(6-tert-butyl-m-cresol). The New Jersey Department of Health and Senior Services has noted that the compound has not been tested for its ability to affect reproduction. noaa.gov

Human Exposome and Biomarker Discovery

The human exposome encompasses all environmental exposures from conception onwards. Identifying non-naturally occurring compounds in human tissues is the first step in understanding their potential health implications.

Identification in Human Biological Samples

Despite its use in consumer products, there is a notable lack of published research identifying 4,4'-Thiobis(6-tert-butyl-m-cresol) or its metabolites in human biological samples such as blood, urine, or breast milk. This absence of data represents a significant gap in biomarker discovery and in assessing the extent of human exposure to this compound.

Implications as a Non-Naturally Occurring Component of the Human Exposome

4,4'-Thiobis(6-tert-butyl-m-cresol) is a synthetic phenolic antioxidant used in the manufacturing of rubber and plastics. acgih.orgosha.gov Its presence in the environment is solely due to industrial synthesis and use. Because it is permitted for use in some plastic products that come into contact with food, there is a potential pathway for human ingestion.

The detection of this man-made chemical in the human body would confirm its uptake from environmental sources and add it to the growing list of non-naturally occurring components of the human exposome. Given the toxicological data, including its potential for genotoxicity and the identified gaps in reproductive and developmental toxicity research, its presence in humans would warrant further investigation to understand any potential health risks associated with exposure.

Synthetic Methodologies and Process Engineering

Conventional Synthesis Routes and Associated Challenges

The primary conventional method for synthesizing 4,4'-Thiobis(6-tert-butyl-m-cresol) involves the condensation of 2-tert-butyl-5-methylphenol with sulfur dichloride. google.com This process, while effective, is accompanied by significant challenges related to the handling of hazardous materials and the generation of undesirable byproducts.

Condensation Reactions with Sulfur Dichloride

The established synthesis route reacts 2-tert-butyl-5-methylphenol with sulfur dichloride to yield the final product. google.com The reaction is typically carried out in a suitable solvent. The intermediate, 2-tert-butyl-5-methylphenol, is itself synthesized from m-cresol (B1676322) and isobutene. google.com

Development of Sustainable and Efficient Synthesis Approaches

Novel Catalytic Systems for Improved Selectivity and Yield

Innovations in catalytic systems have shown promise in overcoming the limitations of the traditional synthesis. One novel approach avoids the use of chlorine and sulfur dichloride altogether. google.com This method involves a multi-step process that utilizes a silver salt, iodine, and a copper-thiourea catalyst. google.comchemicalbook.com In this process, 2-tert-butyl-5-methylphenol is first reacted with a silver salt (such as silver nitrate (B79036) or silver trifluoroacetate) and iodine. chemicalbook.comgoogle.comchemicalbook.com The resulting intermediate is then reacted with a copper catalyst and thiourea (B124793) to produce 4,4'-Thiobis(6-tert-butyl-m-cresol). google.comchemicalbook.com This method has demonstrated high yields, with some examples reporting a 90% yield and a purity of 98.6%. google.com

Another avenue of research has explored the use of copper salt/amine complexes as catalysts for the oxidative coupling of the thiobisphenol, which can lead to the formation of a polymeric form of the compound. google.com

Environmentally Benign Solvents and Reaction Conditions

The shift towards greener synthesis is also evident in the choice of solvents and reaction conditions. The novel synthesis method using a silver salt and iodine can be conducted in solvents like chloroform, dichloromethane, ethyl acetate, and toluene. google.com The initial reaction is typically carried out at a mild temperature of 20-40°C, often at room temperature. google.com The subsequent reaction with the copper catalyst and thiourea is performed under reflux conditions. chemicalbook.com These conditions are generally less harsh than those required for the traditional sulfur dichloride route. The final product can be purified by recrystallization from ethanol. google.com

Process Intensification and Green Chemistry Principles

The development of new synthetic routes for 4,4'-Thiobis(6-tert-butyl-m-cresol) embodies several key principles of green chemistry. By avoiding the use of hazardous reagents like chlorine and sulfur dichloride, these new methods significantly improve the safety and environmental profile of the process. google.com The generation of corrosive hydrogen chloride gas is also eliminated, preventing equipment damage and reducing the need for extensive off-gas treatment. google.com